molecular formula C9H11NO4 B13023304 6-(2-Hydroxypropoxy)nicotinic acid

6-(2-Hydroxypropoxy)nicotinic acid

Cat. No.: B13023304
M. Wt: 197.19 g/mol
InChI Key: WIYGXAIUFUVNCI-UHFFFAOYSA-N
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Description

6-(2-Hydroxypropoxy)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agriculture, and industrial chemistry. The presence of both hydroxyl and nicotinic acid groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxypropoxy)nicotinic acid typically involves the reaction of nicotinic acid with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxypropoxy)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The nicotinic acid moiety can be reduced to form dihydronicotinic acid derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydronicotinic acid derivatives.

    Substitution: Formation of various substituted nicotinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Hydroxypropoxy)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including lipid-lowering properties and anti-inflammatory effects.

    Industry: Used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Hydroxypropoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with nicotinic acid receptors, influencing lipid metabolism and inflammatory responses. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.

    6-Hydroxynicotinic Acid: A derivative with similar applications but different chemical properties.

    2,6-Dichloronicotinic Acid: Used in agriculture as a plant growth regulator and pesticide.

Uniqueness

6-(2-Hydroxypropoxy)nicotinic acid is unique due to the presence of the 2-hydroxypropoxy group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, reactivity, and potential therapeutic effects compared to other nicotinic acid derivatives.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

6-(2-hydroxypropoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO4/c1-6(11)5-14-8-3-2-7(4-10-8)9(12)13/h2-4,6,11H,5H2,1H3,(H,12,13)

InChI Key

WIYGXAIUFUVNCI-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=NC=C(C=C1)C(=O)O)O

Origin of Product

United States

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